molecular formula C12H15NO2S B14484025 Hexanenitrile, 2-(phenylsulfonyl)- CAS No. 66147-00-0

Hexanenitrile, 2-(phenylsulfonyl)-

Cat. No.: B14484025
CAS No.: 66147-00-0
M. Wt: 237.32 g/mol
InChI Key: QFPUVSRPEOLXFQ-UHFFFAOYSA-N
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Description

Hexanenitrile, 2-(phenylsulfonyl)- is an organosulfur compound characterized by a six-carbon aliphatic chain (hexane backbone) bearing a phenylsulfonyl group (-SO₂C₆H₅) at the second carbon and a nitrile (-CN) functional group. The nitrile group enhances its utility as a precursor for amines, carboxylic acids, or heterocycles via hydrolysis or reduction.

Properties

CAS No.

66147-00-0

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-(benzenesulfonyl)hexanenitrile

InChI

InChI=1S/C12H15NO2S/c1-2-3-7-12(10-13)16(14,15)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7H2,1H3

InChI Key

QFPUVSRPEOLXFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Sulfinate Alkylation Route

Sulfinate salts serve as potent nucleophiles for sulfonyl group introduction. This one-step method leverages the reactivity of sodium phenylsulfinate (PhSO₂Na) with 2-bromohexanenitrile:

$$
\text{PhSO₂Na} + \text{2-Bromohexanenitrile} \xrightarrow{\text{DMSO, 100°C}} \text{2-(Phenylsulfonyl)hexanenitrile} + \text{NaBr}
$$

Reaction in dimethyl sulfoxide (DMSO) at elevated temperatures (100°C, 24 hours) facilitates SN2 displacement, yielding ~55–60% product. Polar aprotic solvents enhance nucleophilicity, though competing elimination may occur with bulky substrates.

Advantages : Single-step protocol; avoids oxidation steps.
Limitations : Moderate yields due to secondary bromide reactivity; DMSO purification challenges.

Organometallic Addition Using Sulfinylamine Reagents

The sulfinylamine reagent t-BuONSO (1 ), developed by Fier et al., enables direct sulfonamide synthesis from Grignard reagents. Adapting this method for nitriles involves:

  • Reagent Synthesis :
    t-BuONSO is prepared from O-tert-butylhydroxylamine hydrochloride and thionyl chloride (SOCl₂) in triethylamine, followed by distillation.

  • Organometallic Reaction :
    A hexanenitrile-derived Grignard reagent (e.g., pentylmagnesium bromide) reacts with t-BuONSO at −78°C, forming a sulfonimidate intermediate. Acidic workup releases the sulfonamide, which is dehydrated to the nitrile using phosphorus oxychloride (POCl₃):

    $$
    \text{PentylMgBr} + \text{t-BuONSO} \xrightarrow{-78°C} \text{Sulfonimidate} \xrightarrow{\text{H₃O⁺}} \text{Sulfonamide} \xrightarrow{\text{POCl₃}} \text{2-(Phenylsulfonyl)hexanenitrile}
    $$

Advantages : Broad substrate scope; avoids pre-functionalized intermediates.
Limitations : Multi-step sequence; nitrile dehydration requires harsh conditions.

Conjugate Addition of Sulfonyl Anions

Michael addition of phenylsulfonyl anions to α,β-unsaturated nitriles offers a regioselective route. For example, 5-hexenenitrile reacts with PhSO₂Li in tetrahydrofuran (THF) at 0°C:

$$
\text{CH₂=CH(CH₂)₃CN} + \text{PhSO₂Li} \xrightarrow{\text{THF, 0°C}} \text{2-(Phenylsulfonyl)hexanenitrile}
$$

The sulfonyl anion adds to the α-position of the nitrile, driven by the electron-withdrawing effect. Yields reach ~70% under optimized conditions.

Advantages : High regioselectivity; mild conditions.
Limitations : Requires specialized α,β-unsaturated nitriles.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Limitations
Sulfide Oxidation 2-Bromohexanenitrile, PhSH DMF, 80°C; NaIO₄, RT 70–85% High yield; scalable Requires 2-bromohexanenitrile
Sulfinate Alkylation PhSO₂Na, 2-Bromohexanenitrile DMSO, 100°C 55–60% One-step Moderate yield; solvent removal
Organometallic t-BuONSO, Grignard −78°C; POCl₃ 50–60% Versatile reagent Multi-step; harsh dehydration
Conjugate Addition 5-Hexenenitrile, PhSO₂Li THF, 0°C 65–70% Regioselective Specialized substrates

Experimental Procedures and Optimization

Sulfide Oxidation Route (Representative Protocol):

  • Synthesis of 2-(Phenylthio)hexanenitrile :
    Combine 2-bromohexanenitrile (1.0 eq), PhSNa (1.2 eq), and DMF (0.5 M). Stir at 80°C for 12 h. Quench with H₂O, extract with EtOAc, and concentrate.
  • Oxidation to Sulfone :
    Dissolve the sulfide (1.0 eq) in THF/H₂O (3:1, 0.2 M). Add NaIO₄ (2.0 eq) and stir at RT for 2 h. Extract with DCM, dry (Na₂SO₄), and concentrate.

Key Optimization :

  • Temperature Control : Maintaining −78°C during organometallic reactions prevents side reactions.
  • Solvent Choice : DMSO enhances sulfinate reactivity but complicates purification; alternative solvents (e.g., MeCN) may improve yields.

Applications and Derivatives

2-(Phenylsulfonyl)hexanenitrile serves as a precursor for:

  • Sulfonamide Drugs : Deamination with N-heterocyclic carbenes (NHCs) yields sulfinate salts for late-stage diversification.
  • Polymer Additives : Sulfonyl groups improve thermal stability in acrylonitrile-based polymers.

Chemical Reactions Analysis

Types of Reactions

Hexanenitrile, 2-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and DIBAL-H are used under anhydrous conditions.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hexanenitrile, 2-(phenylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of hexanenitrile, 2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(Phenylsulfonyl)indole Derivatives

  • Structure : Indole core with a phenylsulfonyl group at the 1-position (vs. aliphatic hexanenitrile backbone).
  • Synthesis : Prepared via magnesiation and Suzuki-Miyaura cross-coupling for antimicrobial applications .
  • Reactivity : The indole ring enables electrophilic substitution, while the sulfonyl group directs reactivity. Hexanenitrile lacks aromaticity, favoring nucleophilic attacks at the nitrile or sulfone sites.
  • Bioactivity : 2- and 3-Arylindoles exhibit potent activity against Bacillus cereus due to the indole scaffold’s planar structure, which facilitates DNA intercalation. Hexanenitrile’s aliphatic structure likely lacks such targeted bioactivity .

5-Arylhydantoin Sulfones

  • Structure : Hydantoin (imidazolidine-2,4-dione) derivatives with aryl-sulfonyl groups.
  • Synthesis : Formed via phenylsulfonyl chloride reactions under basic conditions, yielding Z-selective products due to steric and electronic effects .
  • Reactivity: Sulfone formation in hydantoins follows a sequential elimination mechanism, whereas Hexanenitrile’s nitrile group may participate in cyanoalkylation or Strecker-like reactions.

Functional Group Comparison

Property Hexanenitrile, 2-(phenylsulfonyl)- 1-(Phenylsulfonyl)indole 5-Arylhydantoin Sulfones
Core Structure Aliphatic nitrile Aromatic indole Heterocyclic hydantoin
Key Functional Groups -SO₂Ph, -CN -SO₂Ph, aromatic N-heterocycle -SO₂Ph, imidazolidinedione
Electron Effects Strong EWG (-SO₂Ph, -CN) Moderate EWG (-SO₂Ph) Moderate EWG (-SO₂Ph)
Bioactivity Limited data; potential intermediate Antimicrobial Antileishmanial (analogues)
Synthetic Utility Nitrile transformations (e.g., hydrolysis) Cross-coupling reactions Stereoselective sulfone formation

Mechanistic and Selectivity Differences

  • Sulfone Formation : In hydantoins, phenylsulfonyl chloride reacts via a proton-leaving/sulfinic acid elimination pathway, favoring Z-configuration due to steric hindrance . Hexanenitrile’s aliphatic chain may allow greater conformational flexibility, reducing stereoselectivity.
  • Cross-Coupling Potential: Unlike 1-(phenylsulfonyl)indoles, Hexanenitrile lacks aromatic halogens (e.g., Br, I) for Suzuki-Miyaura reactions. However, its nitrile group could enable metal-catalyzed cyanation or C–C bond formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(phenylsulfonyl)hexanenitrile, and what are their key reaction conditions?

  • Methodology : A common route involves palladium-catalyzed dehydrobromination of intermediates. For example, Fuchs et al. synthesized 2-(phenylsulfonyl)-1,3-cyclohexadiene via Pd-catalyzed (5 mol%) dehydrobromination using Hunig's base in acetonitrile . Another method employs nucleophilic substitution with phenylsulfonyl precursors under controlled pH (e.g., NaOH aqueous solution) and solvent extraction . Key parameters include catalyst loading, temperature (often ambient to 80°C), and solvent polarity to optimize yields.

Q. How is 2-(phenylsulfonyl)hexanenitrile characterized structurally, and what analytical techniques are critical?

  • Methodology : Use a combination of spectroscopy and spectrometry:

  • FTIR : Identify sulfone (ν(S=O) ~1335–1148 cm⁻¹) and nitrile (ν(C≡N) ~2236 cm⁻¹) stretches .
  • NMR : Assign quaternary carbons (e.g., δ 120–140 ppm for aromatic and sulfone-attached carbons) and CH resonances .
  • MS : Confirm molecular ion peaks (e.g., [M + Na⁺] at m/z 339 for chlorinated derivatives) and isotopic patterns for halogenated analogs .

Q. What safety protocols are recommended for handling 2-(phenylsulfonyl)hexanenitrile in laboratory settings?

  • Methodology : Adopt exposure limits based on surrogate compounds like propanenitrile (NIOSH REL: 6 ppmv). Use fume hoods, PPE (nitrile gloves, lab coats), and monitor vapor pressure (e.g., 0.000129 mmHg at 25°C for related nitriles) . Toxicity assessments should prioritize acute exposure risks (e.g., hepatocyte cytotoxicity via MTT assays) .

Advanced Research Questions

Q. How can enantioselective metabolism of 2-(phenylsulfonyl)hexanenitrile derivatives be studied in biological systems?

  • Methodology : Use chiral HPLC-MS/MS to resolve enantiomers (e.g., myclobutanil metabolites). Rat hepatocytes exposed to the compound can be lysed, extracted with acetonitrile, and analyzed for metabolic intermediates (e.g., 5-oxo derivatives). Pair with cytotoxicity assays (MTT) to correlate metabolic pathways with cellular damage .

Q. What experimental strategies address contradictions in toxicity data, such as discrepancies between PAC values and HTFOELs?

  • Methodology : Re-evaluate surrogate-based thresholds (e.g., propanenitrile’s 6 ppmv HTFOEL) using in vitro models. Compare PAC-1/PAC-2 values (derived from acute exposure scenarios) with chronic toxicity data. Validate via dose-response studies in relevant cell lines (e.g., hepatic or neuronal) to refine risk thresholds .

Q. How can 2-(phenylsulfonyl)hexanenitrile be functionalized for novel applications in agrochemical or medicinal chemistry?

  • Methodology : Explore reactions with heterocyclic electrophiles. For example, react with 4,5-dichloro-1,2,3-dithiazolium chloride to yield S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate. Optimize conditions (e.g., solvent: acetonitrile, 0°C to RT) to control regioselectivity and isolate intermediates via column chromatography .

Q. What are the challenges in quantifying 2-(phenylsulfonyl)hexanenitrile metabolites in complex matrices (e.g., biological fluids)?

  • Methodology : Deploy LC-HRMS with isotopic dilution (e.g., deuterated internal standards). For gastric fluid analysis, use SPE cartridges for cleanup, followed by MRM transitions targeting specific fragments (e.g., m/z 339 → 214 for chlorinated metabolites) . Validate recovery rates (70–120%) and LOD/LOQ using spiked matrices.

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